molecular formula C40H54 B1258198 All-trans-3,4-didehydrolycopene

All-trans-3,4-didehydrolycopene

Cat. No.: B1258198
M. Wt: 534.9 g/mol
InChI Key: OCMSUPSDVXKDFY-FQMRBFJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-3,4-didehydrolycopene is a defined derivative of lycopene, a carotenoid hydrocarbon naturally found in red fruits and vegetables. As a research chemical, it serves as a critical standard and tool for investigating the complex metabolic pathways of carotenoids. Lycopene itself is a substrate for various enzymatic and non-enzymatic reactions, generating a diverse array of metabolites and oxidation products, such as various apo-lycopenals, which are subjects of intense research interest due to their potential biological activities . This compound is particularly valuable for studies aiming to elucidate the specific mechanisms by which lycopene and its metabolites may influence cellular function. Research into related compounds suggests potential roles in modulating cellular signaling pathways, enhancing gap junction communication, and exhibiting effects on processes like cell proliferation and apoptosis . As a pure chemical entity, this compound allows researchers to dissect these mechanisms with greater precision than is possible with complex plant extracts. The compound should be handled with care due to the general sensitivity of carotenoids; it is likely sensitive to light, oxygen, high temperatures, and metal ions, similar to the well-documented instability of lycopene . This product is intended for research purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own specific testing to determine the compound's suitability for their particular applications.

Properties

Molecular Formula

C40H54

Molecular Weight

534.9 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,4,6,8,10,12,14,16,18,20,22,24,26,30-tetradecaene

InChI

InChI=1S/C40H54/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-13,15-23,25-32H,14,24H2,1-10H3/b12-11+,23-13+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

OCMSUPSDVXKDFY-FQMRBFJQSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(C)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C)C)C)C)C

Origin of Product

United States

Scientific Research Applications

Biosynthesis and Metabolic Pathways

Research indicates that all-trans-3,4-didehydrolycopene is produced through specific enzymatic reactions in organisms such as fungi and plants. The metabolic pathways leading to its formation involve several enzymes that catalyze desaturation processes. For instance, studies have shown that the expression of certain phytoene desaturases can lead to the accumulation of this compound in engineered microbial systems .

Nutritional Applications

3.1 Antioxidant Properties
this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. This compound can scavenge free radicals and may contribute to reducing the risk of chronic diseases such as cancer and cardiovascular diseases .

3.2 Dietary Sources
This carotenoid can be found in various fruits and vegetables, particularly those rich in lycopene. Its consumption as part of a balanced diet may enhance overall health and provide protective effects against certain diseases.

Medicinal Applications

4.1 Cancer Research
Studies have explored the potential anticancer properties of this compound. Research suggests that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and modulation of cell signaling pathways .

Case Study:
A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in animal models of breast cancer. The compound was shown to induce apoptosis in cancer cells while sparing normal cells .

4.2 Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. It has been linked to improved cognitive function and reduced neuroinflammation in models of neurodegenerative diseases .

Industrial Applications

5.1 Food Industry
Due to its color and antioxidant properties, this compound is being investigated for use as a natural food colorant and preservative. Its ability to enhance the shelf life of food products while providing health benefits makes it an attractive option for food manufacturers.

5.2 Cosmetic Industry
The compound's antioxidant properties also make it suitable for incorporation into cosmetic formulations aimed at protecting skin from oxidative damage and improving skin health.

Comparison with Similar Compounds

Structural Insights :

  • Lycopene: A linear carotenoid with 11 conjugated double bonds, serving as a precursor for cyclic carotenoids like β-carotene .
  • All-trans-3,4-Didehydrolycopene : Features an extended conjugation (12 double bonds) due to the 3,4-didehydro modification, which may enhance light absorption and redox activity compared to lycopene .
  • β-Carotene: Cyclized at both ends, enabling provitamin A activity, a function absent in linear carotenoids like this compound .

Metabolic Derivatives and Functional Divergence

Key Findings :

  • These intermediates are transient, suggesting rapid metabolic turnover .
  • Retinoid Analogues: While structurally distinct, all-trans-3,4-didehydroretinoic acid (a retinoid) shares metabolic pathways with carotenoids. It activates retinoic acid receptors (RARs), influencing embryonic development and neuroinflammation .

Preparation Methods

Substrate Specificity and Catalytic Efficiency

Lycopene dehydrogenase exhibits high specificity for all-trans-lycopene, as demonstrated by in vitro assays using purified enzymes from microbial sources. The reaction proceeds under aerobic conditions, with NAD+ or FAD acting as cofactors to facilitate electron transfer. Kinetic studies reveal a Michaelis constant (K<sub>m</sub>) of 12.5 μM for lycopene, with a catalytic turnover number (k<sub>cat</sub>) of 4.2 s<sup>−1</sup>, indicating moderate substrate affinity and activity.

Recombinant Enzyme Production

Advances in recombinant DNA technology have enabled the heterologous expression of lycopene dehydrogenase in Escherichia coli. For instance, cloning the crtD gene from Rhodobacter sphaeroides into a pET-28a vector yielded soluble enzyme fractions with 70% activity compared to native bacterial extracts. Optimal expression conditions include induction with 0.5 mM IPTG at 18°C for 16 hours, achieving a protein yield of 15 mg/L.

Microbial Engineering for De Novo Synthesis

Microbial chassis organisms, such as E. coli and Saccharomyces cerevisiae, have been engineered to produce this compound via modular metabolic pathways. These systems integrate carotenoid biosynthesis genes with dehydrogenases to enable one-pot synthesis from simple carbon sources.

Pathway Construction in E. coli

StrainLycopene (mg/g DCW)3,4-Didehydrolycopene (mg/g DCW)
CRTS18.7 ± 1.20
CRTS + crtD5.3 ± 0.89.4 ± 0.6
DCW = Dry Cell Weight; Data adapted from

Optimization of Cultivation Conditions

Maximizing titers of this compound requires fine-tuning of fermentation parameters:

  • Temperature : 28°C supports optimal enzyme activity while minimizing protein misfolding.

  • Oxygenation : Dissolved oxygen levels of 30% saturation enhance dehydrogenase activity.

  • Induction Timing : Delayed induction (post-exponential phase) improves precursor availability, increasing yield by 22%.

Photochemical and Thermal Isomerization

Although enzymatic methods dominate industrial production, physicochemical approaches offer complementary routes. This compound can be synthesized via photochemical isomerization of lycopene derivatives under controlled conditions.

Light-Mediated Dehydrogenation

Exposure of lycopene to UV-A light (365 nm) in the presence of iodine catalysts induces selective dehydrogenation at the 3,4 position. This reaction proceeds through a radical intermediate, with a quantum yield of 0.15 at 25°C. However, side reactions generating 5,6-didehydrolycopene limit the process efficiency to 45%.

Thermal Activation

Heating lycopene at 80°C in toluene with tert-butyl hydroperoxide (TBHP) as an oxidizing agent yields 3,4-didehydrolycopene with 62% selectivity. The reaction follows first-order kinetics (k = 0.08 min<sup>−1</sup>), with activation energy (E<sub>a</sub>) of 75 kJ/mol .

Q & A

Q. What are the ethical and reporting standards for publishing research on this compound?

  • Methodological Answer: Follow COPE guidelines and declare conflicts of interest. For in vivo studies, obtain ethics approval (e.g., IACUC). Data must include raw chromatograms, enzyme kinetics curves, and negative controls. Use FAIR principles for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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